Cas no 1697768-59-4 (2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole)
1697768-59-4 structure
Product Name:2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole
Numéro CAS:1697768-59-4
Le MF:C10H12N4S
Mégawatts:220.294079780579
CID:6208143
PubChem ID:136710499
Update Time:2025-10-29
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Propriétés chimiques et physiques
Nom et identifiant
-
- 2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole
- 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole
- EN300-1119059
- 1697768-59-4
-
- Piscine à noyau: 1S/C10H12N4S/c1-7-6-14-4-2-8(13-10(14)12-7)9-11-3-5-15-9/h3,5-6,8H,2,4H2,1H3,(H,12,13)
- La clé Inchi: UXDMYSQAJLZXGP-UHFFFAOYSA-N
- Sourire: S1C=CN=C1C1CCN2C=C(C)N=C2N1
Propriétés calculées
- Qualité précise: 220.07826757g/mol
- Masse isotopique unique: 220.07826757g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 238
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 71Ų
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119059-0.05g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.1g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.25g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1119059-1.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-2.5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1119059-5.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-10.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-1g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1119059-5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 5g |
$2858.0 | 2023-10-27 |
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Littérature connexe
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
1697768-59-4 (2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot